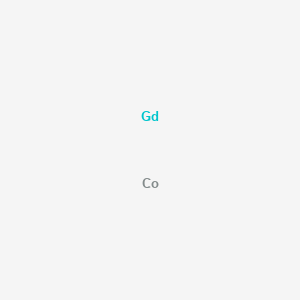
Cobalt--gadolinium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–gadolinium (1/1) is a binary compound consisting of cobalt and gadolinium in equal proportions. This compound is of significant interest due to its unique magnetic, electronic, and luminescent properties. Both cobalt and gadolinium are transition metals known for their magnetic characteristics, making their combination particularly valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Sol-Gel Method: : This method involves the preparation of a sol, followed by gelation, drying, and calcination. For cobalt–gadolinium (1/1), the sol-gel method can be used to achieve a uniform distribution of cobalt and gadolinium ions within a gel matrix. The process typically involves mixing cobalt and gadolinium precursors in a solvent, followed by the addition of a gelling agent. The resulting gel is then dried and calcined at high temperatures to form the desired compound .
-
Hydrothermal Method: : This method involves the reaction of cobalt and gadolinium precursors in an aqueous solution under high temperature and pressure. The hydrothermal method allows for the formation of well-defined crystalline structures and is particularly useful for synthesizing nanomaterials .
-
Co-Precipitation Method: : In this method, cobalt and gadolinium salts are dissolved in a solvent, and a precipitating agent is added to induce the formation of a solid precipitate. The precipitate is then filtered, washed, and calcined to obtain the final compound .
Industrial Production Methods
Industrial production of cobalt–gadolinium (1/1) typically involves large-scale implementation of the above-mentioned synthetic routes. The choice of method depends on the desired properties of the final product and the specific application requirements. For instance, the sol-gel method is preferred for applications requiring high purity and uniformity, while the hydrothermal method is suitable for producing nanomaterials with specific crystalline structures.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Cobalt–gadolinium (1/1) can undergo oxidation reactions, where the cobalt and gadolinium ions are oxidized to higher oxidation states. This reaction is typically facilitated by oxidizing agents such as oxygen or hydrogen peroxide .
-
Reduction: : The compound can also undergo reduction reactions, where the cobalt and gadolinium ions are reduced to lower oxidation states. Reducing agents such as hydrogen gas or sodium borohydride are commonly used in these reactions .
-
Substitution: : Cobalt–gadolinium (1/1) can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups. These reactions often occur in the presence of suitable catalysts and under specific reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Hydrogen gas, sodium borohydride
Catalysts: Transition metal catalysts, acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may result in the formation of oxides of cobalt and gadolinium, while reduction reactions may yield metallic cobalt and gadolinium .
Applications De Recherche Scientifique
Cobalt–gadolinium (1/1) has a wide range of applications in scientific research due to its unique properties:
-
Chemistry: : The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its magnetic properties also make it valuable in studies involving magnetic materials .
-
Biology: : In biological research, cobalt–gadolinium (1/1) is used in imaging techniques such as magnetic resonance imaging (MRI) due to its paramagnetic properties. It is also investigated for its potential use in drug delivery systems .
-
Medicine: : The compound’s luminescent properties make it useful in medical diagnostics and imaging. It is also explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment .
-
Industry: : Cobalt–gadolinium (1/1) is used in the production of high-performance magnets, electronic devices, and luminescent materials. Its unique combination of magnetic and electronic properties makes it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of cobalt–gadolinium (1/1) involves its interaction with molecular targets and pathways within a given system. In the context of MRI, the compound enhances the contrast of images by altering the magnetic properties of surrounding tissues. This is achieved through the interaction of the compound’s paramagnetic ions with the magnetic field, resulting in enhanced signal intensity .
In catalytic applications, cobalt–gadolinium (1/1) facilitates chemical reactions by providing active sites for the adsorption and transformation of reactants. The compound’s unique electronic structure allows it to participate in various redox reactions, thereby enhancing the efficiency of the catalytic process .
Comparaison Avec Des Composés Similaires
Cobalt–gadolinium (1/1) can be compared with other similar compounds, such as:
-
Cobalt–nickel (1/1): : Both compounds exhibit magnetic properties, but cobalt–gadolinium (1/1) has superior luminescent properties, making it more suitable for applications in imaging and diagnostics .
-
Gadolinium–iron (1/1): : While both compounds are used in magnetic applications, cobalt–gadolinium (1/1) offers better stability and higher magnetic saturation, making it more effective in high-performance magnet applications .
-
Cobalt–manganese (1/1): : This compound is also used in catalytic applications, but cobalt–gadolinium (1/1) provides better catalytic efficiency due to its unique electronic structure and higher surface area .
Propriétés
Numéro CAS |
12016-75-0 |
|---|---|
Formule moléculaire |
CoGd |
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
cobalt;gadolinium |
InChI |
InChI=1S/Co.Gd |
Clé InChI |
VAUNMJNZQZLHJE-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Gd] |
Numéros CAS associés |
11139-24-5 12017-61-7 12017-50-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)

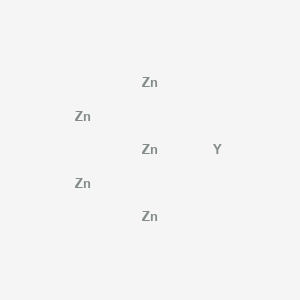
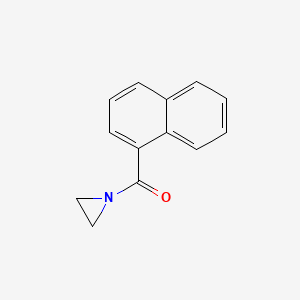
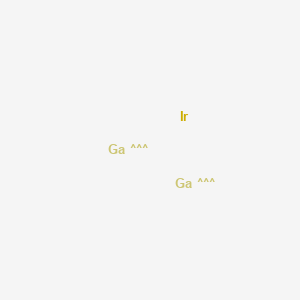
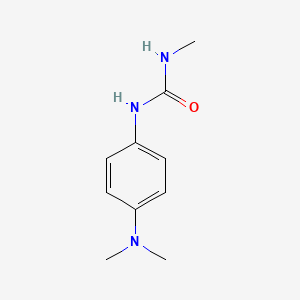
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

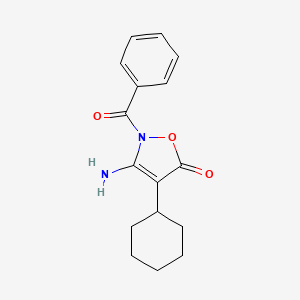


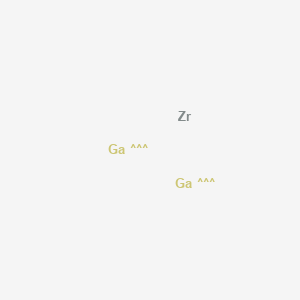
![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
